molecular formula C11H11ClN2 B11895118 (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile

(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile

Cat. No.: B11895118
M. Wt: 206.67 g/mol
InChI Key: XWVICHJROMBTEV-NTMALXAHSA-N
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Description

(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile is an organic compound characterized by the presence of a chlorophenyl group, a dimethylamino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and a suitable nitrile source under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group may yield primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its biological activity and potential as a pharmaceutical agent.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-bromophenyl)-3-(dimethylamino)prop-2-enenitrile: Similar structure with a bromine atom instead of chlorine.

    (E)-2-(4-fluorophenyl)-3-(dimethylamino)prop-2-enenitrile: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to its bromine or fluorine analogs.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile

InChI

InChI=1S/C11H11ClN2/c1-14(2)8-10(7-13)9-3-5-11(12)6-4-9/h3-6,8H,1-2H3/b10-8-

InChI Key

XWVICHJROMBTEV-NTMALXAHSA-N

Isomeric SMILES

CN(C)/C=C(/C#N)\C1=CC=C(C=C1)Cl

Canonical SMILES

CN(C)C=C(C#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

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